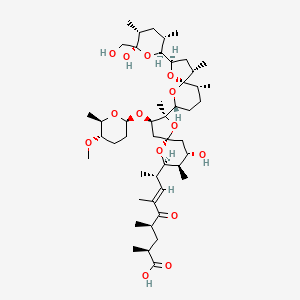
Citalopram-d6 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Citalopram. The molecular formula of this compound is C20H15D6FN2O2, and it has a molecular weight of 346.43 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Citalopram-d6 N-Oxide involves the introduction of deuterium atoms into the Citalopram molecule. This process typically includes the following steps:
Deuteration: The hydrogen atoms in Citalopram are replaced with deuterium atoms using deuterated reagents.
Oxidation: The deuterated Citalopram is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterated reagents and advanced oxidation techniques is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Citalopram-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different metabolites.
Reduction: Reduction reactions can convert this compound back to its parent compound, Citalopram-d6.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various metabolites of this compound, such as demethylated and hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Citalopram-d6 N-Oxide is widely used in scientific research for the following purposes:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Citalopram.
Metabolic Pathway Analysis: To study the metabolic pathways and identify the metabolites of Citalopram.
Drug Interaction Studies: To investigate potential interactions between Citalopram and other drugs.
Biological Research: To study the effects of Citalopram on various biological systems, including its impact on gene expression and neurotransmitter levels
Wirkmechanismus
Citalopram-d6 N-Oxide exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4). This compound also exhibits weak allosteric modulation of serotonin receptors .
Vergleich Mit ähnlichen Verbindungen
Citalopram-d6 N-Oxide is unique due to its deuterium labeling, which distinguishes it from other analogs of Citalopram. Similar compounds include:
Citalopram N-Oxide: The non-deuterated analog of this compound.
Escitalopram: The S-enantiomer of Citalopram, which is also a selective serotonin reuptake inhibitor.
Desmethyl Citalopram: A metabolite of Citalopram with one less methyl group.
Citalopram Lactone: A lactone derivative of Citalopram.
These compounds share similar pharmacological properties but differ in their metabolic pathways and specific applications in research.
Eigenschaften
IUPAC Name |
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)

![2-amino-N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B564214.png)

![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)

